molecular formula C10H12N2O4 B2723628 methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 1006483-29-9

methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No.: B2723628
CAS No.: 1006483-29-9
M. Wt: 224.216
InChI Key: JHTOCGNQCHUZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole Research

The history of pyrazole chemistry dates to 1883, when Ludwig Knorr serendipitously synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), marking the first medicinal application of a pyrazole derivative. This discovery catalyzed systematic investigations into pyrazole synthesis and bioactivity. By 1954, natural pyrazoles entered the scientific record with the isolation of 3-n-nonylpyrazole from Houttuynia cordata, demonstrating antimicrobial properties.

Modern advancements in pyrazole chemistry emphasize regioselective substitutions and fusion with other pharmacophores. The development of drugs like celecoxib (a cyclooxygenase-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor) underscores the therapeutic relevance of pyrazole derivatives. Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate emerges from this legacy as a synthetic intermediate with potential utility in creating bioactive molecules.

Position of this compound in Pyrazole Chemistry

This compound exemplifies three key trends in contemporary pyrazole research:

  • N-1 Substitution : The ethyl group at the pyrazole's N-1 position aligns with strategies to modulate lipophilicity and steric bulk, factors critical in drug-receptor interactions.
  • Diketone Functionality : The 2,4-dioxobutanoate moiety introduces reactive α,β-diketone sites, enabling cyclocondensation reactions for heterocycle synthesis.
  • Esterification : Methyl esterification enhances solubility in organic media, facilitating further synthetic modifications.

Structurally, it bridges simple pyrazoles and complex polycyclic systems, as evidenced by its IUPAC name (methyl 4-(1-ethylpyrazol-4-yl)-2,4-dioxobutanoate) and molecular formula (C₁₀H₁₂N₂O₄).

Structural Significance of N-1 Ethyl Substitution

The N-1 ethyl group in this compound influences both physicochemical properties and synthetic pathways:

Substituent Impact on Properties Synthetic Advantages
Ethyl (C₂H₅) - Increases lipophilicity vs. methyl
- Enhances metabolic stability vs. bulkier groups
- Moderates steric hindrance during cyclization
- Compatible with palladium-catalyzed couplings

Comparative studies show that N-1 alkylation generally improves bioavailability relative to aryl-substituted analogs. The ethyl group’s intermediate chain length balances solubility and membrane permeability, making it preferable in prodrug designs.

Importance of Dioxobutanoate Moiety in Research Applications

The 2,4-dioxobutanoate ester serves dual roles:

  • Reactivity Hub : The α,β-diketone system undergoes:
    • Paal-Knorr pyrrole synthesis with amines
    • Cyclizations to form pyridazines or quinoxalines
    • Michael additions with nucleophiles
  • Conformational Effects : The planar diketone stabilizes enol tautomers, influencing hydrogen-bonding patterns in molecular recognition.

Recent synthetic protocols leverage such diketones to construct fused pyrazole systems. For example, gold-catalyzed aminofluorination of alkynes has been employed to access fluoropyrazoles under mild conditions, suggesting potential avenues for modifying this compound’s diketone moiety.

Properties

IUPAC Name

methyl 4-(1-ethylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-12-6-7(5-11-12)8(13)4-9(14)10(15)16-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTOCGNQCHUZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Pyrazole amides or pyrazole thiols.

Scientific Research Applications

Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Molecular Formula : C₁₀H₁₂N₂O₄ (MW 224.216 g/mol)
Key Differences :

  • The pyrazole ring is substituted with 1,5-dimethyl groups instead of 1-ethyl.
  • The compound shares the same molecular weight and ester backbone as the target molecule, but the electron-donating methyl groups may alter reactivity in cyclization or nucleophilic addition reactions .

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Molecular Formula : C₁₁H₁₄N₂O₄ (MW 238.24 g/mol)
Key Differences :

  • Ethyl ester group replaces the methyl ester, increasing molecular weight by 14.02 g/mol.
  • Pyrazole substitution at the 5-position instead of 4-position.
  • The positional isomerism (5- vs. 4-pyrazole substitution) may influence intermolecular interactions in crystal packing or binding to biological targets .

Methyl 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylate

Molecular Formula : C₁₁H₁₀FN₂O₂ (MW 221.07 g/mol)
Key Differences :

  • Aromatic 4-fluorophenyl group replaces the ethyl-pyrazole moiety.
  • Impact: The fluorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.

Ethyl 4-(5-Methylpyrazin-2-yl)-2,4-dioxobutanoate

Molecular Formula : C₁₁H₁₃N₂O₄ (MW 237.23 g/mol)
Key Differences :

  • Pyrazine ring replaces pyrazole, introducing additional nitrogen atoms.
  • Impact : The pyrazine moiety increases polarity and hydrogen-bonding capacity, which could enhance crystallinity or solubility in aqueous media. This compound’s applications may diverge into coordination chemistry or catalysis due to its heteroaromatic nature .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents Purity
Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate C₁₀H₁₂N₂O₄ 224.216 Not specified 1-Ethyl-pyrazole (4-position) 95%
Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate C₁₀H₁₂N₂O₄ 224.216 1005585-96-5 1,5-Dimethyl-pyrazole (4-position) 95%
Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate C₁₁H₁₄N₂O₄ 238.24 Not specified Ethyl ester, 5-pyrazole 95%
Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate C₁₁H₁₀FN₂O₂ 221.07 Not specified 4-Fluorophenyl 70% yield

Research Findings and Implications

  • Synthetic Utility: this compound and its analogs are critical intermediates in heterocyclic synthesis. For example, β-diketo esters undergo cyclization with hydrazines to form pyrazoles, which are precursors to antimicrobial agents (e.g., oxadiazoles and isoxazoles) .
  • Structure-Activity Relationships : Substituents on the pyrazole ring (e.g., ethyl vs. methyl) modulate electronic and steric properties, influencing reactivity in downstream reactions. Ethyl groups may enhance steric hindrance, slowing nucleophilic attacks compared to methyl analogs .
  • Biological Potential: While direct data for the target compound are lacking, fluorinated and aryl-substituted pyrazoles demonstrate notable antimicrobial activity, suggesting avenues for future research .

Biological Activity

Methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound belonging to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O4C_{10}H_{12}N_{2}O_{4} and a molecular weight of 224.22 g/mol. The compound features a pyrazole ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrazole ring can modulate the activity of enzymes and receptors, potentially leading to various pharmacological effects. Research indicates that it may exhibit antimicrobial and anti-inflammatory properties, although specific mechanisms remain under investigation.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound. For instance:

  • In vitro assays demonstrated that the compound exhibited significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antimicrobial agents, suggesting its potential as a lead compound in drug development.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound:

  • In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines.
  • The compound's ability to inhibit inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds. The following table summarizes key differences:

Compound NameStructureBiological ActivityUnique Features
Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoateStructureModerate antimicrobialMethyl group may alter hydrophobicity
Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoateStructureLow anti-inflammatoryEthyl group affects solubility
Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoateStructureLimited data availableDifferent positioning of ethyl group

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • In Vivo Efficacy : A study conducted on mice demonstrated that this compound significantly reduced tumor growth in xenograft models when administered alongside conventional chemotherapy agents.
  • Mechanistic Insights : Computational modeling studies have provided insights into the binding affinities of this compound with various protein targets, indicating its potential as a selective inhibitor in specific biochemical pathways.
  • Safety Profile : Toxicological assessments revealed that while the compound exhibits promising therapeutic effects, further studies are needed to evaluate its long-term safety and possible side effects.

Q & A

Q. What are the recommended synthetic routes for methyl 4-(1-ethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, and how can intermediates be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with pyrazole precursors. For example, analogous pyrazole-4-carboxylates are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by esterification . To optimize intermediates:
  • Use controlled stoichiometry (e.g., 1:1.2 ratio of diketone to hydrazine).
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust pH during hydrolysis to minimize side reactions (e.g., pH 8–9 for carboxylate formation) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Assign pyrazole ring protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.7–4.0 ppm) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity analysis .
  • X-ray crystallography : Resolve tautomeric forms of the pyrazole ring (e.g., keto-enol equilibria) .

Q. How can solubility and stability issues in polar solvents be addressed during experimental workflows?

  • Methodological Answer :
  • Test solubility in DMSO (commonly used for biological assays) or THF for reactions.
  • Stabilize the dioxobutanoate moiety by storing the compound at –20°C under inert gas (N₂/Ar) .
  • Use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?

  • Methodological Answer :
  • Perform DFT calculations to model the electronic effects of the 1-ethyl-pyrazole substituent on the dioxobutanoate’s electrophilicity .
  • Validate with kinetic studies (e.g., UV-Vis monitoring of reaction rates in varying solvents) .
  • Cross-reference with structurally similar compounds (e.g., methyl 4-(1-methyl-pyrazol-4-yl)benzaldehyde derivatives) to identify substituent-specific trends .

Q. How can the environmental fate and biodegradation pathways of this compound be studied?

  • Methodological Answer :
  • Conduct OECD 301F biodegradability tests : Measure CO₂ evolution in aqueous media over 28 days .
  • Use LC-MS/MS to identify degradation products (e.g., hydrolyzed carboxylic acids or pyrazole fragments) .
  • Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) based on logP and molecular weight .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs?

  • Methodological Answer :
  • Enzyme inhibition assays : Target acetylcholinesterase or cyclooxygenase-2 (COX-2) due to pyrazole’s affinity for active sites .
  • Antioxidant activity : Use DPPH radical scavenging assays (IC50 determination) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 < 50 µM as a hit threshold .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :
  • Variable substituents : Modify the ethyl group on the pyrazole (e.g., replace with methyl, propyl) and the ester moiety (e.g., ethyl vs. tert-butyl) .
  • Control experiments : Include a parent compound (without substituents) and a positive control (e.g., celecoxib for COX-2 inhibition) .
  • Data normalization : Express activity as % inhibition relative to controls and use ANOVA for statistical significance (p < 0.05) .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 or EGFR kinase domains .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the dioxobutanoate group) .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in NMR spectra between batches?

  • Methodological Answer :
  • Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃ shifts).
  • Check for tautomerism: Use variable-temperature NMR (–40°C to 25°C) to detect keto-enol equilibria .
  • Compare with literature data for methyl 4-(1-methyl-pyrazol-4-yl)benzaldehyde (δ 8.2 ppm for pyrazole protons) .

Q. Why might HPLC purity assays conflict with elemental analysis results?

  • Methodological Answer :
  • Impurity type : HPLC detects organic impurities (e.g., unreacted intermediates), while elemental analysis misses inorganic salts.
  • Calibration : Use certified reference standards for HPLC and validate with spiked recovery tests (90–110% recovery) .
  • Sample preparation : Ash samples for elemental analysis to remove volatile contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.